1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one
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Overview
Description
1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one is a synthetic organic compound characterized by its unique structure, which includes two piperazine rings and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methylpiperazine, which can be synthesized by reacting piperazine with methyl iodide under basic conditions.
Aldol Condensation: The next step involves the aldol condensation of 4-methylpiperazine with an appropriate aldehyde, such as acetaldehyde, to form the intermediate compound.
Final Coupling: The intermediate is then coupled with another piperazine derivative through a nucleophilic substitution reaction to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly adenosine deaminase, which plays a role in purine metabolism.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as adenosine deaminase, affecting purine metabolism.
Receptor Binding: It may interact with certain receptors in the nervous system, influencing neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-buten-1-one: Similar structure but with a butenone moiety.
1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-penten-1-one: Contains a pentenone moiety.
Uniqueness
1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one is unique due to its specific combination of piperazine rings and a propenone moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H24N4O2 |
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Molecular Weight |
280.37 g/mol |
IUPAC Name |
1-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C14H24N4O2/c1-3-13(19)17-10-6-16(7-11-17)12-14(20)18-8-4-15(2)5-9-18/h3H,1,4-12H2,2H3 |
InChI Key |
NSXIRAIAKVXGIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2CCN(CC2)C(=O)C=C |
Origin of Product |
United States |
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